

coordination chemistry of Yttrium(III) ion with bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yttrium bromide

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An In-Depth Technical Guide to the Coordination Chemistry of the Yttrium(III) Ion with Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium(III), a trivalent metal ion, exhibits a rich and diverse coordination chemistry.^[1] Its interactions with halide ions, particularly bromide, are of fundamental importance in various fields, including materials science and catalysis. This technical guide provides a comprehensive overview of the coordination chemistry of the Yttrium(III) ion with bromide, focusing on its structural characteristics in both the solid state and in solution, the thermodynamics of complex formation, and detailed experimental protocols for its study. The Y^{3+} ion is colorless in solution due to the absence of electrons in its d and f electron shells.^[1]

Synthesis of Anhydrous Yttrium(III) Bromide

The synthesis of high-purity anhydrous Yttrium(III) bromide (YBr_3) is a critical first step for many studies in its coordination chemistry. The most common and effective method is the ammonium bromide route, which avoids the formation of yttrium oxybromide.^[2]

Coordination in the Solid State

In the absence of other coordinating ligands, anhydrous Yttrium(III) bromide exists in at least two polymorphic forms, each exhibiting distinct coordination environments for the Y^{3+} ion.

Crystal Structure of YBr₃ Polymorphs

Single-crystal X-ray diffraction studies have elucidated the structures of hexagonal and monoclinic polymorphs of YBr₃.

- Hexagonal YBr₃ (P6₃/mmc): In this structure, the Y³⁺ ion is coordinated to six bromide ions, forming distorted face-sharing pentagonal pyramids. All Y-Br bond lengths are equivalent at 2.82 Å.^[3]
- Monoclinic YBr₃ (C2/m): This polymorph features Y³⁺ in a six-coordinate environment, forming edge-sharing YBr₆ octahedra. The Y-Br bond lengths are slightly varied, with two shorter bonds at 2.80 Å and four longer bonds at 2.81 Å.

The structural parameters for these polymorphs are summarized in the table below.

Parameter	Hexagonal YBr ₃ (P6 ₃ /mmc) ^[3]	Monoclinic YBr ₃ (C2/m)
Crystal System	Hexagonal	Monoclinic
Space Group	P6 ₃ /mmc	C2/m
Coordination Geometry	Distorted Pentagonal Pyramid	Octahedral
Coordination Number	6	6
Y-Br Bond Lengths (Å)	2.82 (x6)	2.80 (x2), 2.81 (x4)

Coordination in Solution

The coordination environment of the Yttrium(III) ion with bromide in solution is highly dependent on the solvent system.

Aqueous Solution

Extended X-ray Absorption Fine Structure (EXAFS) studies of aqueous solutions of YBr₃·6H₂O have shown that the Y³⁺ cation is surrounded by a symmetric polyhedron of water molecules.^[4] These studies indicate the absence of direct contact, inner-sphere Y-Br ion pairs in all investigated concentrations.^[4] This suggests that in aqueous solution, the bromide ions exist

predominantly in the outer coordination sphere, and the Y^{3+} ion is present as the hydrated aqua ion, $[Y(H_2O)_n]^{3+}$.

Non-Aqueous Solution

In non-aqueous solvents, particularly those with lower donor strength than water, inner-sphere coordination of bromide to Yttrium(III) is more favorable. A study in solvent mixtures of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) has shown the formation of mononuclear $YBr_n^{(3-n)+}$ complexes. The stability of these complexes is influenced by the solvent composition, with increasing DMA content leading to enhanced complexation. It is proposed that in DMF-rich mixtures, outer-sphere complexes are formed, while inner-sphere complexes become dominant in DMA-rich mixtures.

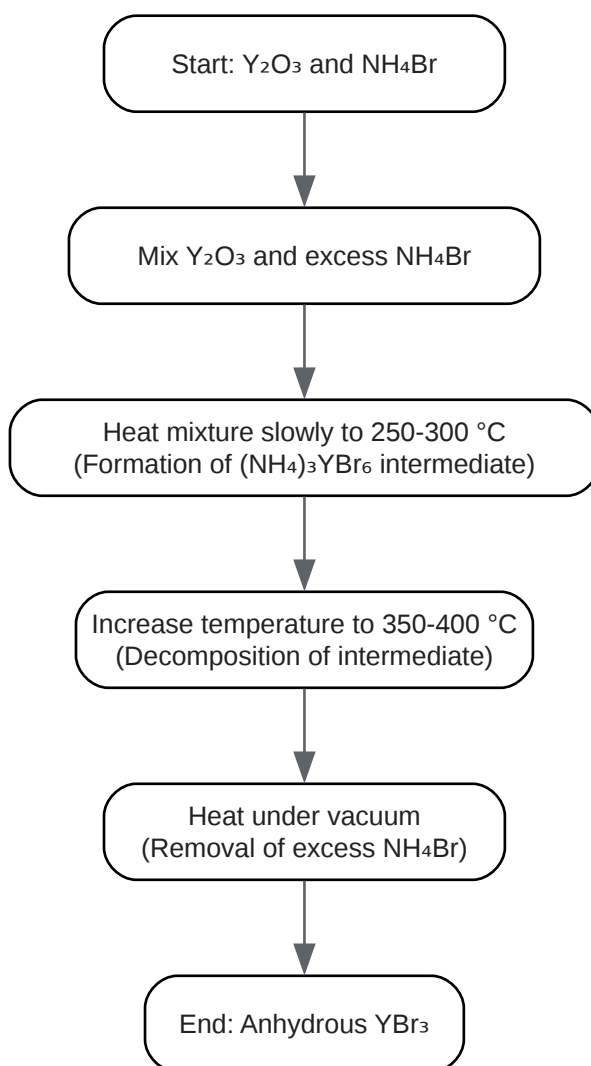
The thermodynamic parameters for the formation of the monobromo complex, $[YBr]^{2+}$, in a DMF/DMA mixture ($x=0.75$) at 298 K are presented below.

Parameter	Value
Log K_1	2.62 ± 0.04
ΔG_1° (kJ mol ⁻¹)	-15.0 ± 0.2
ΔH_1° (kJ mol ⁻¹)	11.2 ± 0.4
$T\Delta S_1^\circ$ (kJ mol ⁻¹)	26.2 ± 0.5

Experimental Protocols

Synthesis of Anhydrous Yttrium(III) Bromide via the Ammonium Bromide Route

This protocol is adapted from the established method for preparing anhydrous rare earth halides.[\[2\]](#)



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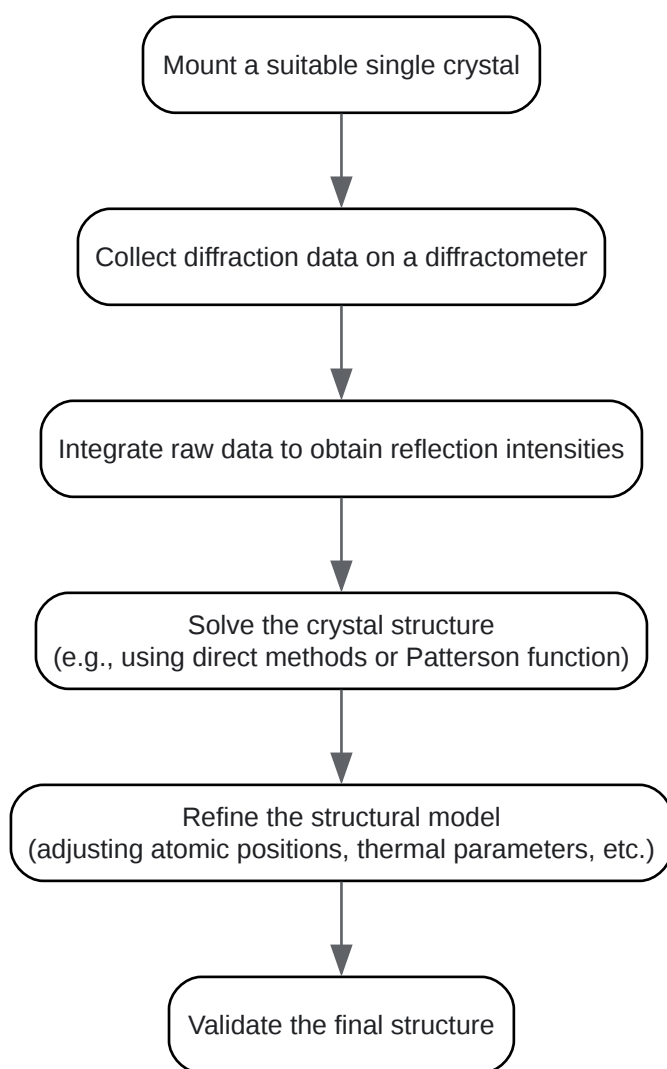
Synthesis of Anhydrous YBr₃

- **Mixing:** Mix Yttrium(III) oxide (Y₂O₃) with a stoichiometric excess of ammonium bromide (NH₄Br) in a crucible.
- **Initial Heating:** Slowly heat the mixture in a tube furnace under a flow of inert gas (e.g., argon) to 250-300 °C. This leads to the formation of the intermediate (NH₄)₃YBr₆.^[2]
- **Decomposition:** Increase the temperature to 350-400 °C to decompose the intermediate into anhydrous YBr₃.

- Purification: Heat the crude product under vacuum to sublime and remove any remaining NH_4Br .
- Handling: Anhydrous YBr_3 is hygroscopic and should be handled and stored in an inert atmosphere (e.g., in a glovebox).

Single-Crystal X-ray Diffraction (SCXRD)

This is a generalized workflow for the structural characterization of a crystalline Yttrium(III) bromide compound.



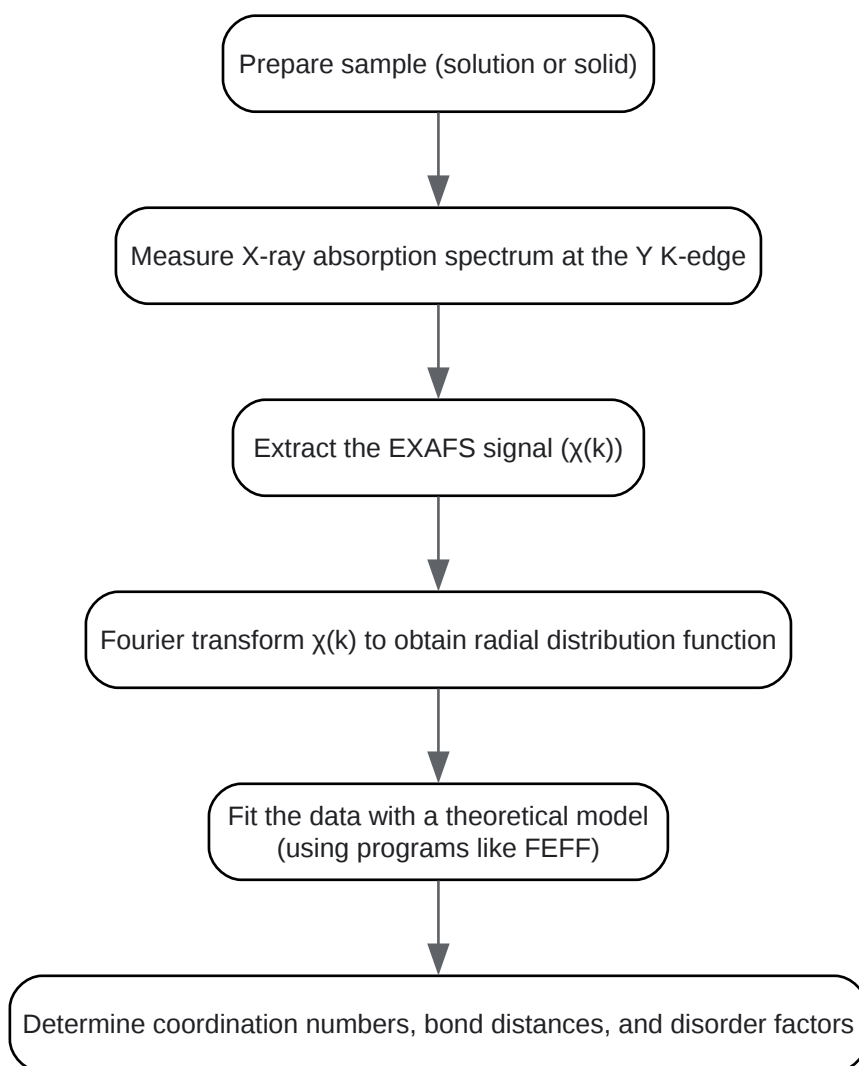
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Single-Crystal X-ray Diffraction Workflow

- **Crystal Selection:** A suitable single crystal of the Yttrium(III) bromide compound is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
- **Structure Solution:** The initial positions of the atoms in the unit cell are determined using computational methods.
- **Structure Refinement:** The structural model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.
- **Validation:** The final structure is validated using crystallographic software to check for correctness and quality.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

This protocol outlines the general steps for studying the local coordination environment of Y^{3+} in a bromide-containing system.



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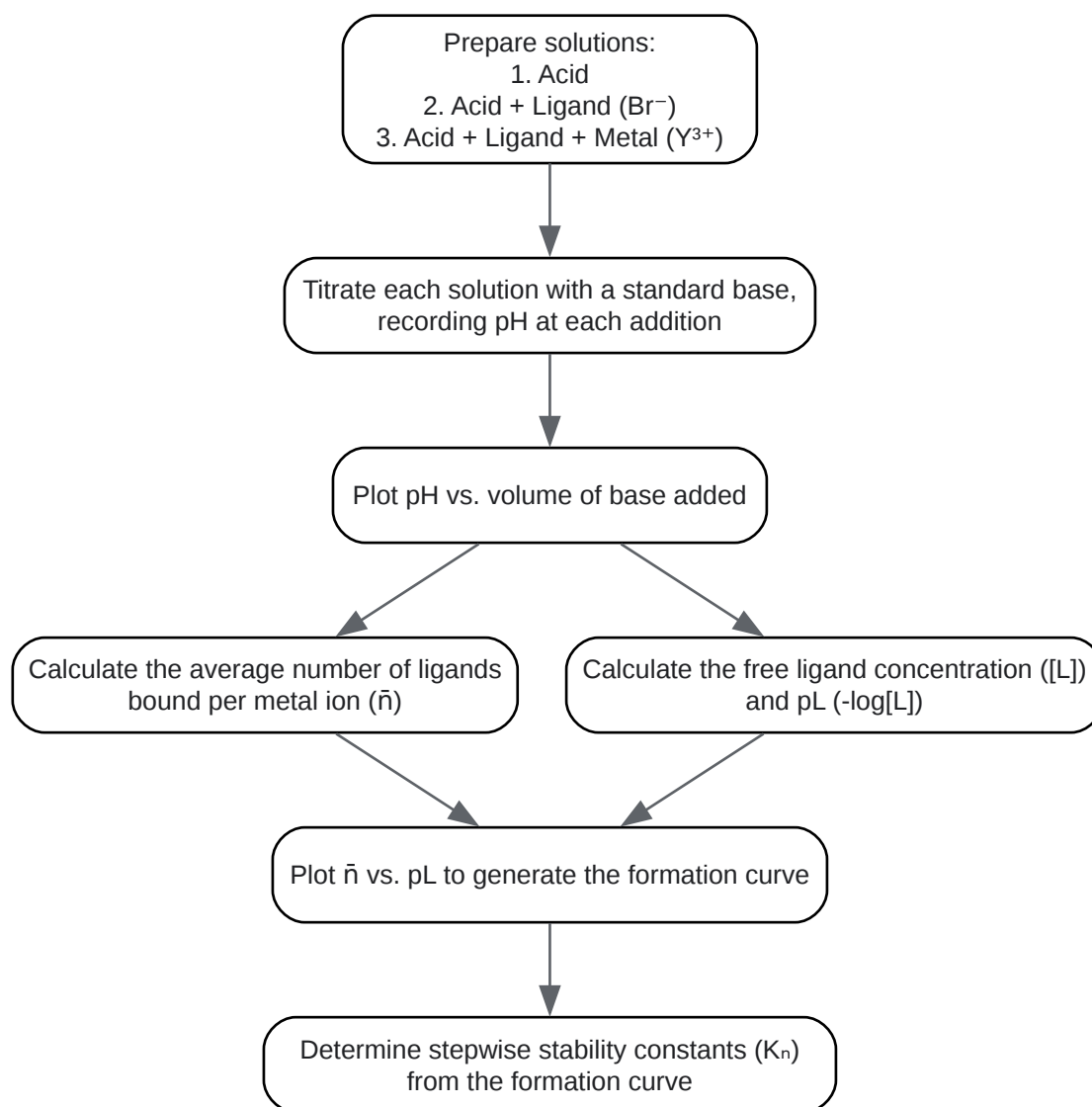
EXAFS Experimental and Analysis Workflow

- **Sample Preparation:** The sample (e.g., a solution of YBr_3 in a specific solvent) is placed in a suitable sample holder.
- **Data Acquisition:** The X-ray absorption spectrum is measured at a synchrotron radiation source across the Y K-edge.
- **Data Extraction:** The pre-edge background is subtracted, and the spectrum is normalized. The EXAFS oscillations, $\chi(k)$, are extracted as a function of the photoelectron wave number, k .

- **Fourier Transform:** The k-weighted EXAFS data are Fourier transformed to generate a pseudo-radial distribution function, which shows peaks corresponding to different coordination shells around the yttrium atom.
- **Data Fitting:** The experimental data are fit to a theoretical model generated using software such as FEFF. The model includes parameters for the number of neighboring atoms (coordination number), the distance to those atoms (bond length), and the degree of disorder.

Potentiometric Titration for Stability Constant Determination

The Irving-Rossotti method is a widely used potentiometric technique to determine the stability constants of metal-ligand complexes in solution.



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Potentiometric Titration Workflow

- **Solution Preparation:** Three solutions are prepared with a constant ionic strength: (i) a strong acid, (ii) the strong acid and the ligand (a bromide salt), and (iii) the strong acid, the ligand, and the metal salt (YBr₃).
- **Titration:** Each solution is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
- **Data Analysis:** The titration curves are used to calculate the average number of ligands attached to the metal ion (\bar{n}) and the free ligand concentration ([L⁻]) at each point of the

titration.

- **Formation Curve:** A plot of \bar{n} versus pL ($-\log[L^-]$) gives the formation curve for the metal-ligand system.
- **Stability Constant Determination:** The stepwise stability constants (K_1 , K_2 , etc.) are determined from the formation curve, often using computational methods for refinement.

Conclusion

The coordination chemistry of Yttrium(III) with bromide is multifaceted, with the solvent playing a decisive role in determining the nature of the interaction. In the solid state, Yttrium(III) bromide forms crystalline structures where the Y^{3+} ion is directly coordinated by six bromide ions. In aqueous solution, however, the strong hydration of the Y^{3+} ion relegates the bromide to the outer coordination sphere. In contrast, non-aqueous solvents with lower donicity allow for the formation of inner-sphere Yttrium-bromide complexes with well-defined thermodynamic stability. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these systems, enabling further exploration of their properties and potential applications. A notable gap in the current literature is the lack of structurally characterized Yttrium(III) bromide complexes with co-ligands where the bromide remains in the inner coordination sphere, presenting an opportunity for future research.

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- To cite this document: BenchChem. [coordination chemistry of Yttrium(III) ion with bromide]. BenchChem, [2025]. [Online PDF]. Available at:

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